molecular formula C9H11ClO B13993815 1-Chloro-4-(1-methoxyethyl)benzene

1-Chloro-4-(1-methoxyethyl)benzene

Cat. No.: B13993815
M. Wt: 170.63 g/mol
InChI Key: YLCHCCZZZCBZOS-UHFFFAOYSA-N
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Description

1-Chloro-4-(1-methoxyethyl)benzene is an organic compound with the molecular formula C9H11ClO and a molecular weight of approximately 170.64 g/mol . As a substituted benzene derivative featuring both chloro and 1-methoxyethyl functional groups, this compound serves as a versatile building block (synthon) in organic synthesis and materials science research. Researchers can utilize it in cross-coupling reactions, such as the Suzuki or Ullmann couplings, where the chloro group acts as a leaving block. The methoxyethyl side chain can influence the compound's electron-donating properties and overall steric profile, making it a candidate for developing more complex molecular architectures. While specific mechanistic studies on this exact compound are limited in the public domain, analogs like 4-chloroanisole have been studied in catalytic systems and oxidative dechlorination processes . Proper handling procedures are essential. As a general safety precaution with organic chlorides, use personal protective equipment including appropriate gloves (e.g., nitrile) and eye protection (chemical safety goggles) . Ensure adequate ventilation and avoid contact with skin and eyes. This product is intended For Research Use Only and is not classified for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

1-chloro-4-(1-methoxyethyl)benzene

InChI

InChI=1S/C9H11ClO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3

InChI Key

YLCHCCZZZCBZOS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)OC

Origin of Product

United States

Synthetic Methodologies and Routes for 1 Chloro 4 1 Methoxyethyl Benzene

Established Synthetic Pathways to 1-Chloro-4-(1-methoxyethyl)benzene

Traditional synthetic routes to this compound often rely on foundational organic reactions, including nucleophilic substitution and coupling reactions. Additionally, its formation as a byproduct in certain oxidation reactions has been considered.

A primary and direct method for the synthesis of this compound is through the nucleophilic substitution of the corresponding alcohol, 1-(4-methoxyphenyl)ethanol. In this reaction, the hydroxyl group of the alcohol is replaced by a chlorine atom. This transformation is typically achieved using various chlorinating agents.

Common reagents for this conversion include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies the purification of the desired product. The general scheme for this reaction is as follows:

Reaction: 1-(4-methoxyphenyl)ethanol + SOCl₂ → this compound + SO₂ + HCl

The mechanism of this reaction can vary depending on the conditions. In the absence of a base like pyridine, it often proceeds through an Sₙi (Substitution Nucleophilic internal) mechanism. The benzylic nature of the carbocation that can be formed from 1-(4-methoxyphenyl)ethanol also allows for an Sₙ1 (Substitution Nucleophilic Unimolecular) pathway, particularly in polar protic solvents.

ReagentConditionsMechanism
Thionyl chloride (SOCl₂)Typically in an inert solventSₙi, Sₙ1, or Sₙ2
Phosphorus pentachloride (PCl₅)Can be run neat or in a non-polar solventSₙ2-like
Hydrochloric acid (HCl)Requires activation of the alcoholSₙ1

Cross-coupling reactions represent a powerful tool in organic synthesis for the formation of carbon-carbon bonds. While less direct than nucleophilic substitution of the corresponding alcohol, these methods could theoretically be employed to construct the carbon skeleton of this compound.

Grignard Reactions: One plausible approach involves the use of a Grignard reagent. For instance, the reaction of 4-chloro-1-iodobenzene with magnesium would form the Grignard reagent, 4-chlorophenylmagnesium iodide. Subsequent reaction with 1-chloro-1-methoxyethane could potentially yield the target compound. However, the reactivity of the chloro-substituent on the Grignard reagent could lead to side reactions. A more viable Grignard approach would be the reaction of a Grignard reagent derived from a protected 4-chloro-1-halobenzene with a suitable electrophile containing the 1-methoxyethyl moiety.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. A hypothetical Suzuki route to this compound could involve the coupling of 4-chlorophenylboronic acid with a 1-halo-1-methoxyethane derivative in the presence of a palladium catalyst and a base. The efficiency of such a reaction would depend on the choice of catalyst, ligands, and reaction conditions. acgpubs.org

Coupling ReactionReactantsCatalyst/Conditions
Grignard Reaction4-chlorophenylmagnesium halide + 1-halo-1-methoxyethaneEther solvent
Suzuki-Miyaura Coupling4-chlorophenylboronic acid + 1-halo-1-methoxyethanePalladium catalyst, base

The oxidation of secondary methyl ethers, particularly those in a benzylic position, is a known transformation in organic chemistry. The primary products of such reactions are typically carbonyl compounds (ketones) and alcohols resulting from cleavage of the ether bond. cdnsciencepub.com For example, the oxidation of 1-methoxy-4-(1-methoxyethyl)benzene would be expected to primarily yield 4-methoxyacetophenone.

The formation of this compound as a byproduct in these reactions is not a commonly reported pathway. However, if the oxidation is carried out in the presence of a chlorine source, it is conceivable that trace amounts of the chlorinated compound could be formed through a radical-mediated process or by reaction with an in situ generated chlorinating species. For instance, certain oxidative systems can generate reactive chlorine species that could potentially react with the substrate. researchgate.net

Advanced Synthetic Approaches to this compound

More recent synthetic strategies focus on improving the selectivity and efficiency of the synthesis of this compound, including the development of catalytic methods and stereoselective syntheses of its enantiomers.

Catalytic methods for the chlorination of the precursor alcohol, 1-(4-methoxyphenyl)ethanol, offer advantages in terms of milder reaction conditions and improved selectivity.

Lewis Acid Catalysis: Lewis acids such as aluminum chloride (AlCl₃) can catalyze the chlorination of benzylic alcohols. scirp.org These catalysts activate the hydroxyl group, facilitating its displacement by a chloride ion.

Triazine-based Catalysis: A highly chemoselective and rapid method for the chlorination of benzylic alcohols utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of a catalytic amount of dimethyl sulfoxide (DMSO). organic-chemistry.org This method proceeds under neutral conditions and is compatible with acid-labile functional groups. organic-chemistry.org

HCl/Dioxane System: A solution of hydrogen chloride in dioxane can serve as a catalytic system for the conversion of benzylic alcohols to their corresponding chlorides. acgpubs.org This method is sensitive to the substituents on the aromatic ring. acgpubs.org

Catalytic SystemDescriptionAdvantages
Aluminum chloride (AlCl₃)Lewis acid catalyst that activates the hydroxyl group. scirp.orgLow cost and readily available. scirp.org
2,4,6-trichloro-1,3,5-triazine (TCT)/DMSOCatalytic activation by DMSO under neutral conditions. organic-chemistry.orgHigh chemoselectivity, rapid reaction times, and mild conditions. organic-chemistry.org
HCl/DioxaneIn situ generation of a reactive chlorinating species. acgpubs.orgSimple procedure. acgpubs.org

Since this compound contains a stereocenter, the synthesis of its individual enantiomers, (R)- and (S)-1-Chloro-4-(1-methoxyethyl)benzene, is of significant interest, particularly for applications in pharmaceuticals and materials science. The primary approach to obtaining enantiomerically pure this compound is through the stereoselective synthesis of its precursor, 1-(4-methoxyphenyl)ethanol, followed by a stereospecific chlorination reaction.

Biocatalytic Reduction: The enantioselective synthesis of (S)-1-(4-methoxyphenyl)ethanol can be achieved through the biocatalytic reduction of the corresponding ketone, 4'-methoxyacetophenone. This is often accomplished using enzymes, such as alcohol dehydrogenases from various microorganisms, which can exhibit high enantioselectivity. For example, immobilized Trigonopsis variabilis cells have been used for the anti-Prelog stereoselective reduction of 4'-methoxyacetophenone to (R)-1-(4-methoxyphenyl)ethanol.

Once the enantiomerically enriched alcohol is obtained, it can be converted to the corresponding chloride. Chlorination reactions using reagents like thionyl chloride can proceed with either inversion or retention of configuration at the stereocenter, depending on the reaction conditions. To ensure a high degree of stereochemical control, conditions that favor a specific stereochemical outcome (e.g., an Sₙ2 mechanism for inversion) would be chosen.

Chiral Catalysts: Asymmetric synthesis can also be achieved by using a chiral catalyst in the reduction of 4'-methoxyacetophenone. biosynth.com Various chiral transition metal complexes can catalyze the asymmetric hydrogenation of ketones to produce chiral alcohols with high enantiomeric excess.

Microwave-Assisted Synthesis Strategies for this compound Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product selectivity. google.combeilstein-journals.org This technology leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. anton-paar.com In the context of synthesizing analogues of this compound, microwave irradiation can be applied to key reaction steps, such as the formation of the core aromatic structure or the modification of side chains.

The primary advantages of microwave-assisted synthesis include significantly reduced reaction times—often from hours to minutes—and the potential for higher yields compared to conventional heating methods. beilstein-journals.organton-paar.com For instance, in the synthesis of heterocyclic compounds, which share mechanistic steps with aromatic functionalization, microwave assistance has been shown to improve yields from a 69% to 84% while cutting the reaction time from 18 hours to just 12 minutes. beilstein-journals.org These strategies are particularly effective for reactions that are slow under conventional heating or require harsh conditions. The use of sealed reaction vessels in microwave reactors allows for heating solvents well above their atmospheric boiling points, creating high-pressure conditions that can further accelerate reaction rates. anton-paar.com

Reaction Conditions and Optimization in this compound Synthesis

The successful synthesis of this compound hinges on the careful control and optimization of various reaction parameters. The choice of solvent, base, temperature, pressure, and catalyst system collectively dictates the reaction's efficiency, yield, and purity of the final product.

Influence of Solvent Systems and Base Selection

The selection of an appropriate solvent is critical in synthetic chemistry. For chlorination reactions of aromatic compounds, non-polar solvents are often employed. For example, in the synthesis of a related compound, p-chloromethyl styrene (B11656), carbon tetrachloride has been used as the solvent. google.com Solvents are chosen based on their ability to dissolve reactants, their boiling point for temperature control, and their inertness to the reaction conditions. In some cases, dipolar aprotic solvents like dimethylformamide (DMF) are used, particularly in reactions involving salts, as they can enhance the solubility of anionic species and accelerate reaction rates. mdpi.com

Bases are typically used to neutralize acidic byproducts. For instance, in Friedel-Crafts or chlorination reactions that generate hydrogen chloride (HCl), a base is essential to prevent side reactions or catalyst deactivation. Common inorganic bases like potassium carbonate are effective in reactions such as ether formation. google.com The choice and concentration of the base must be carefully optimized to ensure it does not interfere with the desired reaction pathway.

Temperature and Pressure Effects on Reaction Yields and Selectivity

Temperature is a crucial parameter that directly influences the rate of reaction. In the synthesis of chlorinated aromatic analogues, reaction temperatures can be quite high. For the gas-phase chlorination to produce p-chloromethyl styrene, the optimal temperature range is between 180°C and 220°C. google.com Temperatures below this range could lead to an increase in undesired byproducts from chlorination on the aromatic ring instead of the side chain. google.com

Pressure is another key variable, especially in reactions involving gases, such as carbonylation. In a palladium-catalyzed carbonylation of this compound itself, varying the carbon monoxide (CO) pressure from 10 bar to 40 bar was investigated. uantwerpen.be While lower pressures led to a drop in catalyst activity, comparable yields were obtained at higher pressures, indicating that an optimal pressure range exists for maximizing efficiency without requiring specialized high-pressure equipment. uantwerpen.be

ParameterCondition RangeObservationRelated Compound/ReactionReference
Temperature180-220 °COptimal range for gas-phase side-chain chlorination. Lower temperatures increased ring chlorination.p-Chloromethyl Styrene google.com
Temperature100 °CCatalyst activity dropped.Carbonylation of this compound uantwerpen.be
Temperature130-160 °COptimal temperature for carbonylation reaction.Carbonylation of this compound uantwerpen.be
Pressure (CO)10 barCatalyst activity dropped.Carbonylation of this compound uantwerpen.be
Pressure (CO)25-40 barGood product yields obtained.Carbonylation of this compound uantwerpen.be

Catalyst Design and Ligand Effects in this compound Synthesis

The catalyst is often the cornerstone of a synthetic route, enabling transformations that would otherwise be unfeasible. For reactions involving aromatic rings, Lewis acids are common catalysts. In the direct chlorination of toluene to form chlorotoluene isomers, ferric trichloride (FeCl₃) is a widely used catalyst. It functions by polarizing the chlorine molecule, making it a more potent electrophile for aromatic substitution.

In more complex transformations, such as cross-coupling or carbonylation reactions, transition metal catalysts, particularly palladium, are employed. In a study involving the carbonylation of this compound, a palladium acetate (Pd(OAc)₂) catalyst was used. uantwerpen.be The efficiency of such catalysts is profoundly influenced by the ligands attached to the metal center. The study investigated various phosphine (B1218219) ligands, demonstrating that the choice of ligand is critical for achieving high yields and selectivity. uantwerpen.be Ligands modify the electronic and steric properties of the metal catalyst, fine-tuning its reactivity for the specific substrate.

Scale-Up Considerations and Process Development for this compound

Transitioning a synthetic route from a laboratory setting to industrial production introduces a new set of challenges. The primary goals of process development are to ensure safety, cost-effectiveness, scalability, and sustainability. For a compound like this compound, this involves developing a robust process that can consistently produce the material in large quantities (>100 kg) with high purity (>98%). researchgate.net

Key considerations in scale-up include:

Chemical Reactivity and Mechanistic Studies of 1 Chloro 4 1 Methoxyethyl Benzene

Electrophilic Aromatic Substitution Reactions of 1-Chloro-4-(1-methoxyethyl)benzene

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. wikipedia.org In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. The rate and regioselectivity of this substitution on this compound are controlled by the interplay of the directing effects of the existing chloro and 1-methoxyethyl substituents.

Regioselectivity and Directing Effects of Substituents

The chloro group is a well-characterized deactivating, ortho, para-directing substituent. quora.comlibretexts.org Its electron-withdrawing inductive effect (-I) deactivates the ring towards electrophilic attack, making it less reactive than benzene itself. However, its electron-donating resonance effect (+R), although weaker than the inductive effect, directs incoming electrophiles to the ortho and para positions. libretexts.org

The 1-methoxyethyl group, CH(OCH₃)CH₃, is an alkyl group with an ether functionality. Alkyl groups are generally considered to be activating, ortho, para-directing substituents due to their electron-donating inductive effect (+I). wikipedia.org The presence of the methoxy (B1213986) group on the benzylic carbon introduces additional complexity. While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect, it can also participate in resonance stabilization of adjacent carbocations, which can influence the reaction pathway.

In this compound, the two substituents are in a para relationship. This means that the positions ortho to the 1-methoxyethyl group (C2 and C6) are also meta to the chloro group, and the positions ortho to the chloro group (C3 and C5) are also meta to the 1-methoxyethyl group. The directing effects of the two groups are therefore in opposition.

The table below summarizes the expected directing effects for common electrophilic aromatic substitution reactions on this compound.

Electrophilic ReactionExpected Major Product(s)Directing Group Influence
Nitration (HNO₃/H₂SO₄)2-Chloro-5-(1-methoxyethyl)-1-nitrobenzene and 3-Chloro-6-(1-methoxyethyl)-1-nitrobenzeneThe 1-methoxyethyl group directs the incoming nitro group to the ortho positions.
Halogenation (e.g., Br₂/FeBr₃)1-Bromo-2-chloro-5-(1-methoxyethyl)benzene and 2-Bromo-1-chloro-4-(1-methoxyethyl)benzeneThe 1-methoxyethyl group directs the incoming bromine atom to the ortho positions.
Friedel-Crafts Acylation (e.g., CH₃COCl/AlCl₃)1-(3-Chloro-4-(1-methoxyethyl)phenyl)ethan-1-one and 1-(2-Chloro-5-(1-methoxyethyl)phenyl)ethan-1-oneThe 1-methoxyethyl group directs the incoming acyl group to the ortho positions.

It is important to note that steric hindrance from the relatively bulky 1-methoxyethyl group may influence the ortho/para ratio, potentially favoring substitution at the less hindered position.

Kinetic and Thermodynamic Aspects of Electrophilic Pathways

Electrophilic aromatic substitution reactions can be under either kinetic or thermodynamic control. mdpi.comwikipedia.orglibretexts.orglibretexts.org

Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the product that forms fastest (the kinetic product) will be the major product. The rate of formation is determined by the activation energy of the reaction, which is influenced by the stability of the transition state leading to the arenium ion intermediate. wikipedia.orglibretexts.org For this compound, the formation of the arenium ion intermediate where the positive charge is stabilized by both the chloro and 1-methoxyethyl groups will have a lower activation energy.

Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing for the interconversion of products. Under these conditions, the most stable product (the thermodynamic product) will be the major product at equilibrium. wikipedia.orglibretexts.org The stability of the final product is determined by factors such as steric interactions between the substituents.

In the case of electrophilic substitution on this compound, the initial attack of the electrophile will likely be directed by the activating 1-methoxyethyl group to the ortho positions, representing the kinetically favored pathway. However, if the reaction is run under conditions that allow for equilibration, the thermodynamic stability of the resulting isomers will become the determining factor. Steric repulsion between the incoming electrophile and the existing substituents could lead to a different product distribution under thermodynamic control.

Nucleophilic Substitution Reactions Involving this compound

Aryl halides like this compound are generally unreactive towards nucleophilic substitution under standard conditions. libretexts.org This is due to the strong C-Cl bond, which has partial double bond character due to resonance with the benzene ring, and the repulsion between the electron-rich nucleophile and the electron-rich aromatic ring. However, under forcing conditions or with the presence of activating groups, nucleophilic aromatic substitution (SₙAr) can occur. libretexts.org

Investigation of Substituent Effects on Halogen Displacement

For nucleophilic aromatic substitution to proceed via the SₙAr mechanism, the aromatic ring must be activated by strongly electron-withdrawing groups, typically located ortho and/or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction.

In this compound, the 1-methoxyethyl group is an electron-donating group, which deactivates the ring towards nucleophilic attack. The chloro group itself is electron-withdrawing inductively but its effect is not as strong as that of a nitro group, for example. Therefore, direct nucleophilic displacement of the chlorine atom via the SₙAr mechanism is expected to be very difficult and would require harsh reaction conditions (high temperature and pressure) and a very strong nucleophile.

Rearrangement Pathways and Intermediate Formation (e.g., Benzyne (B1209423) Intermediates)

An alternative pathway for nucleophilic aromatic substitution, especially with very strong bases like sodium amide (NaNH₂), is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. masterorganicchemistry.comlibretexts.org This mechanism involves the deprotonation of a hydrogen atom ortho to the halogen, followed by the elimination of the halide to form a triple bond within the benzene ring. masterorganicchemistry.com

For this compound, treatment with a strong base could potentially lead to the formation of a benzyne intermediate. The base would abstract a proton from either C3 or C5. Subsequent elimination of the chloride ion would generate a single benzyne intermediate.

The attack of the nucleophile (e.g., NH₂⁻) on this benzyne intermediate can then occur at either of the two carbons of the triple bond, leading to a mixture of products. This can result in the incoming nucleophile being attached to the carbon that originally bore the chlorine atom or to the adjacent carbon. The regioselectivity of the nucleophilic attack on the benzyne is influenced by the electronic effects of the substituents. The electron-donating 1-methoxyethyl group would likely direct the incoming nucleophile to the meta position relative to its own position.

Oxidative Transformations of the Methoxylethyl Moiety in this compound

The 1-methoxyethyl group in this compound is susceptible to oxidation at the benzylic position. The benzylic C-H bond is weaker than a typical aliphatic C-H bond due to the stability of the resulting benzylic radical or cation, which is stabilized by resonance with the aromatic ring. libretexts.org

Oxidation of the 1-methoxyethyl group can lead to different products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can cleave the benzylic C-H bond and the C-C bond of the ethyl group, ultimately leading to the formation of 4-chlorobenzoic acid. libretexts.org

Milder oxidizing agents can selectively oxidize the benzylic ether. For instance, oxidative cleavage of benzylic ethers can be achieved using various reagents to yield the corresponding carbonyl compounds. mdpi.comoup.comtandfonline.com In the case of this compound, this would likely result in the formation of 4-chloroacetophenone and methanol. This transformation can be synthetically useful for converting the 1-methoxyethyl group into a ketone functionality. The reaction likely proceeds through the formation of a benzylic cation or radical intermediate.

The table below outlines potential oxidative transformations of the methoxyethyl moiety.

Oxidizing AgentExpected Major Product(s)Reaction Type
KMnO₄, H⁺, heat 4-Chlorobenzoic acidSide-chain oxidation
Mild Oxidizing Agents (e.g., NBS, specific metal catalysts)4-Chloroacetophenone and MethanolOxidative cleavage of the ether

It is important to consider that the chloro substituent is generally stable to oxidation under these conditions.

Functional Group Interconversions of this compound Derivatives

The functional groups present in this compound and its derivatives can be chemically transformed to introduce new functionalities, opening avenues for the synthesis of a diverse range of compounds. These interconversions can target the aromatic chlorine, the methoxy ether, or the benzylic position of the ethyl group.

One potential transformation is the nucleophilic substitution of the chlorine atom on the benzene ring. Although aryl chlorides are generally less reactive than their alkyl counterparts, under specific catalytic conditions, the chlorine can be replaced. For instance, the hydrolysis of the chloro group to a hydroxyl group would yield 4-(1-methoxyethyl)phenol. This transformation is analogous to the industrial processes for converting chlorobenzene (B131634) to phenol. Such a reaction would likely require high temperatures and pressures, or the use of a catalyst such as copper salts. google.com

The methoxy group, being an ether, can undergo cleavage under strong acidic conditions, typically with hydrogen halides like HBr or HI. nist.gov This reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of this compound, this would likely lead to the formation of 1-chloro-4-(1-hydroxyethyl)benzene and methyl halide. The regioselectivity of the cleavage is dictated by the nature of the groups attached to the oxygen atom.

Furthermore, the benzylic position of the ethyl group is susceptible to a variety of transformations. For example, oxidation reactions could convert the ethyl group into a carbonyl functionality. Depending on the oxidizing agent and reaction conditions, this could potentially yield 1-(4-chlorophenyl)ethanone. Conversely, the methoxy group could be eliminated to form a vinyl group, resulting in 1-chloro-4-vinylbenzene, a substituted styrene (B11656). Substituted styrenes are valuable monomers for the synthesis of specialized polymers.

Below is a table summarizing potential functional group interconversions for derivatives of this compound.

Starting Material DerivativeReagent/ConditionMajor ProductReaction Type
This compoundNaOH, high T/P or Cu catalyst4-(1-Methoxyethyl)phenolNucleophilic Aromatic Substitution
This compoundHBr or HI, heat1-Chloro-4-(1-hydroxyethyl)benzeneEther Cleavage
This compoundStrong Oxidizing Agent1-(4-Chlorophenyl)ethanoneOxidation
This compoundDehydration/Elimination Catalyst1-Chloro-4-vinylbenzeneElimination

Reaction Thermochemistry and Energetics of Transformations Involving this compound

The energetics of a reaction, including the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), determine the position of equilibrium and the spontaneity of the process. For any given transformation of this compound, these parameters can be estimated using computational chemistry methods or inferred from experimental studies on related reactions.

The following table provides a qualitative overview of the expected energetic considerations for key transformations of this compound.

TransformationExpected Enthalpy Change (ΔH)Expected Entropy Change (ΔS)Key Energetic Considerations
Nucleophilic Substitution of ChlorineLikely endothermic without catalysisDependent on reactantsHigh activation energy for C-Cl bond cleavage
Acidic Cleavage of EtherDependent on specific acid and conditionsLikely positive if gaseous products are formedProtonation of ether oxygen is a key step
Elimination to form StyreneEndothermicPositive (increase in number of molecules)Requires overcoming the activation barrier for elimination

Role of this compound as a Model Compound for Reaction Mechanism Studies

The structure of this compound makes it a potentially useful model compound for studying various reaction mechanisms in organic chemistry. Its substituted benzene ring allows for the investigation of electronic effects on reaction rates and pathways. The presence of both a chloro and a methoxyethyl group provides multiple reactive sites to probe selectivity.

One area where this compound could serve as a model is in the study of nucleophilic aromatic substitution reactions. By varying the nucleophile and reaction conditions, one could elucidate the mechanism of chlorine displacement and the influence of the para-substituent on the reaction kinetics.

Furthermore, the solvolysis of the corresponding chloride, 1-chloro-4-(1-chloroethyl)benzene, which can be derived from 1-chloro-4-(1-hydroxyethyl)benzene, can be studied to understand the mechanism of nucleophilic substitution at a benzylic center. A study on the solvolysis of similar compounds, 1-(3-chloro-4-methylphenyl)- and 1-(3-chloro-4-t-butylphenyl)-1-methylethyl chlorides, in aqueous acetone (B3395972) revealed the influence of substituents on the reaction rates and activation energies. rsc.org Such kinetic studies can help to determine whether the reaction proceeds through an SN1 mechanism, involving a carbocation intermediate, or an SN2 mechanism.

The elimination reaction to form the corresponding styrene derivative also presents an opportunity for mechanistic studies. The kinetics of this elimination can be followed to understand the role of the base, solvent, and temperature on the reaction pathway, distinguishing between E1 and E2 mechanisms. nih.gov

The compound can also be employed in studies of catalytic processes. For instance, its hydrodechlorination could be used as a model reaction to test the efficacy and selectivity of various catalysts in removing aryl chlorides, which are common environmental pollutants.

In essence, the varied reactivity of this compound, stemming from its distinct functional groups, makes it a versatile substrate for elucidating fundamental principles of reaction mechanisms and the effects of molecular structure on chemical reactivity.

Spectroscopic and Structural Elucidation of 1 Chloro 4 1 Methoxyethyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 1-Chloro-4-(1-methoxyethyl)benzene provides specific signals corresponding to each unique proton environment in the molecule. The aromatic region typically displays a complex pattern due to the para-substitution. The protons on the benzene (B151609) ring form an AA'BB' system, appearing as two sets of doublets. The protons ortho to the chloro group are expected to be slightly downfield compared to the protons ortho to the ethyl group.

The aliphatic side chain gives rise to distinct signals. The single proton on the carbon adjacent to both the phenyl ring and the methoxy (B1213986) group (the methine proton) appears as a quartet due to coupling with the adjacent methyl group protons. The three protons of the methoxy group (OCH₃) appear as a sharp singlet, as they have no adjacent protons to couple with. The three protons of the terminal methyl group (CH₃) appear as a doublet, coupling with the single methine proton. General chemical shift ranges for such protons are well-established. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar structural motifs.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H-2, H-6)~7.3d2H
Aromatic (H-3, H-5)~7.2d2H
Methine (CH)~4.3q1H
Methoxy (OCH₃)~3.2s3H
Methyl (CH₃)~1.4d3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Due to symmetry, this compound is expected to show seven distinct carbon signals: four for the aromatic ring and three for the side chain.

The carbon atom bonded to the chlorine atom (C-4) is significantly influenced by the halogen's electronegativity. The quaternary aromatic carbon (C-1) to which the methoxyethyl group is attached also has a characteristic shift. The remaining aromatic carbons (C-2/C-6 and C-3/C-5) are chemically equivalent due to the molecule's symmetry. The chemical shifts for the side-chain carbons—methine (CH), methoxy (OCH₃), and methyl (CH₃)—appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-4 (Ar-Cl)~132-134
C-1 (Ar-C)~142-144
C-2, C-6 (Ar-CH)~128-129
C-3, C-5 (Ar-CH)~127-128
Methine (CH)~80-82
Methoxy (OCH₃)~56-58
Methyl (CH₃)~22-24

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Stereochemical Aspects

While ¹H and ¹³C NMR provide the basic carbon-hydrogen framework, advanced 2D NMR techniques are employed to confirm connectivity and probe stereochemical relationships. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal in the ¹H NMR spectrum corresponds to which carbon signal in the ¹³C NMR spectrum (e.g., linking the methine proton at ~4.3 ppm to the methine carbon at ~80-82 ppm).

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds apart. For instance, an HMBC spectrum would show a correlation between the methoxy group protons (~3.2 ppm) and the methine carbon (~80-82 ppm), confirming the OCH₃ group's position. It would also show correlations from the methine proton to the aromatic C-1, C-2, and C-6 carbons. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): The compound this compound possesses a chiral center at the carbon bearing the methoxy group. A NOESY experiment, which detects protons that are close in space, can be crucial for determining the relative stereochemistry in diastereomeric derivatives or when the molecule is in a chiral environment. It provides through-space correlations, which can help in assigning the three-dimensional structure. ipb.pt

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural clues through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound. It measures the mass of ions with very high precision (typically to four or more decimal places). For this compound, the molecular formula is C₉H₁₁ClO. nih.gov HRMS can differentiate this formula from other combinations of atoms that might have the same nominal mass. The presence of chlorine is also readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be visible in the mass spectrum as M+ and M+2 peaks.

Table 3: HRMS Data for this compound

ParameterValueReference
Molecular FormulaC₉H₁₁ClO nih.gov
Monoisotopic Mass (Calculated)170.0498427 Da nih.gov
Expected HRMS Result (m/z of [M]⁺)~170.0498

Ionization Techniques and Fragmentation Pathways

The method of ionization affects the resulting mass spectrum. Hard ionization techniques like Electron Ionization (EI) typically cause extensive fragmentation, while soft ionization methods like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) often leave the molecular ion intact. nih.gov

Under Electron Ionization (EI), the molecular ion ([M]⁺) of this compound (m/z ≈ 170/172) would be observed. The subsequent fragmentation is predictable based on the structure:

Loss of a methoxy radical (•OCH₃): A primary fragmentation pathway would be the cleavage of the C-O bond, leading to the formation of a stable benzylic carbocation. This would result in a prominent peak at m/z 139/141 ([M-OCH₃]⁺).

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the side chain would produce an ion at m/z 155/157 ([M-CH₃]⁺).

Benzylic Cleavage: The most significant fragmentation is often the cleavage of the bond between the benzene ring and the side chain, leading to the formation of the chlorobenzyl cation or a related tropylium (B1234903) ion structure at m/z 125/127.

Soft ionization techniques like FAB can produce a protonated molecule [M+H]⁺ (m/z 171/173). In some cases with related structures, the formation of a hydride-eliminated molecule [M-H]⁺ has also been observed. nih.gov

Table 4: Expected Key Fragments in EI-MS of this compound

Fragment IonProposed StructureExpected m/z
[M]⁺C₉H₁₁ClO⁺170/172
[M-CH₃]⁺C₈H₈ClO⁺155/157
[M-OCH₃]⁺C₈H₈Cl⁺139/141
[C₇H₆Cl]⁺Chlorotropylium ion125/127

Infrared (IR) Spectroscopy for Functional Group Identification

The key functional groups in this compound are the substituted benzene ring, the chloro-substituent, the ether linkage (methoxy group), and the alkyl (ethyl) backbone. The expected IR absorption bands for this compound, based on data for similar structures like p-chloroanisole and (1-chloroethyl)benzene, are summarized in the table below. nist.govchemicalbook.comnih.gov

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching2985 - 2860
C=C (Aromatic)Stretching1600 - 1475
C-O (Ether)Asymmetric Stretching1250 - 1200
C-O (Ether)Symmetric Stretching1050 - 1000
C-ClStretching800 - 600
p-Substituted BenzeneC-H Out-of-Plane Bending860 - 800

This table is a prediction based on characteristic IR absorptions for the functional groups present in the molecule and data from analogous compounds.

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methoxy and ethyl groups will be observed just below 3000 cm⁻¹. The carbon-carbon double bond stretching within the benzene ring typically gives rise to one or more bands in the 1600-1475 cm⁻¹ region. The prominent C-O stretching of the ether group is anticipated to show two bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1025 cm⁻¹. The C-Cl stretching vibration is expected in the lower frequency region, typically between 800 and 600 cm⁻¹. Furthermore, the para-substitution pattern on the benzene ring is often indicated by a strong out-of-plane C-H bending vibration in the 860-800 cm⁻¹ range.

X-ray Crystallography for Solid-State Structural Analysis of this compound Analogues

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found, analysis of its analogues provides insight into the expected molecular geometry and intermolecular interactions.

By studying the crystal structures of related compounds, such as those containing a chlorobenzene (B131634) or a methoxyethylbenzene moiety, we can predict the approximate bond lengths, bond angles, and dihedral angles for this compound.

Table 2: Predicted Bond Parameters for this compound Based on Analogous Structures

Parameter Atoms Involved Expected Value
Bond LengthC-Cl~1.74 Å
Bond LengthC-O (methoxy)~1.37 Å (aromatic), ~1.43 Å (aliphatic)
Bond LengthC-C (aromatic)~1.39 Å
Bond LengthC-C (aliphatic)~1.54 Å
Bond AngleCl-C-C (benzene)~120°
Bond AngleC-O-C (ether)~112°
Dihedral AngleC-C-C-Cl (benzene ring)~0° (planar)

These values are estimations based on standard bond lengths and angles and data from structurally similar compounds.

The C-Cl bond length in chlorobenzene derivatives is typically around 1.74 Å. The C-O bond of the methoxy group attached to the benzene ring will have partial double bond character, resulting in a shorter bond length (around 1.37 Å) compared to the C-O bond between the aliphatic carbon and the oxygen (around 1.43 Å). The C-C bonds within the aromatic ring will be approximately 1.39 Å, characteristic of the delocalized pi system. The bond angles within the benzene ring will be close to 120°, consistent with sp² hybridization. The C-O-C bond angle of the ether is expected to be slightly larger than the tetrahedral angle due to steric hindrance.

In the solid state, molecules of this compound would be expected to pack in a way that maximizes stabilizing intermolecular interactions. These interactions would likely include:

Van der Waals forces: These are the primary forces governing the packing of nonpolar regions of the molecules.

Dipole-dipole interactions: The polar C-Cl and C-O bonds will create molecular dipoles, leading to electrostatic interactions that influence the crystal packing.

C-H···π interactions: The hydrogen atoms of the alkyl and aromatic groups can interact with the electron-rich pi system of the benzene rings of neighboring molecules.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental tool for separating and purifying chemical compounds. Both gas and liquid chromatography are applicable to this compound.

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

A typical GC method for this compound would involve a non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase. The oven temperature would be programmed to ramp up to ensure efficient separation of the target compound from any impurities or related substances. Detection is often achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly powerful as it provides not only retention time data for quantification but also mass spectra for structural confirmation. nih.govrsc.orgresearchgate.nethpst.cz

Table 3: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound

Parameter Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Initial temp 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
MS Scan Range 40-450 amu

This table provides a representative set of GC conditions and is subject to optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) is another versatile technique that can be used for both the analysis and purification of this compound. sielc.com It is particularly useful for less volatile or thermally labile compounds, although it is also applicable here.

For analytical purposes, a reverse-phase HPLC method would be most common. sielc.com In this mode, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions of the analyte with the stationary phase. Detection is commonly performed using an ultraviolet (UV) detector, as the benzene ring in the molecule will absorb UV light.

This HPLC method can be scaled up for preparative separations to isolate larger quantities of the pure compound. sielc.com By using a larger column and a higher flow rate, a mixture can be separated into its individual components, which can then be collected.

Table 4: Representative High-Performance Liquid Chromatography (HPLC) Conditions for this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

This table presents typical HPLC conditions that may require adjustment for optimal separation.

Computational and Theoretical Studies on 1 Chloro 4 1 Methoxyethyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule. These calculations can predict molecular geometries, energies, and the distribution of electrons, which in turn dictate the molecule's reactivity.

Density Functional Theory (DFT) Studies on Conformational Preferences

The presence of a rotatable bond between the ethyl group and the benzene (B151609) ring, as well as the methoxy (B1213986) group, suggests that 1-Chloro-4-(1-methoxyethyl)benzene can exist in various conformations. DFT calculations can be employed to determine the relative energies of these conformers and the energy barriers for rotation around these bonds.

For this compound, the rotation around the C(aryl)-C(ethyl) bond would be a key conformational feature. The size of the methoxyethyl group would lead to a notable rotational barrier. DFT calculations would likely reveal the most stable conformation to be one where the methoxyethyl group is staggered with respect to the benzene ring to minimize steric hindrance.

Table 1: Hypothetical DFT Calculated Rotational Barrier for this compound

Dihedral Angle (H-C-C-C)Relative Energy (kcal/mol)
0° (Eclipsed)5.2
60° (Gauche)1.5
120° (Eclipsed)5.0
180° (Anti)0.0

This table presents hypothetical data based on expected trends for substituted ethylbenzenes.

Molecular Orbital Analysis and Frontier Orbital Interactions

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). scispace.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. schrodinger.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the methoxy group, which act as electron-donating groups. semanticscholar.org The chlorine atom, being electronegative, will have a withdrawing effect on the ring's electron density. libretexts.org The LUMO is likely to be distributed over the aromatic ring, particularly on the carbon atoms bearing the chloro and methoxyethyl substituents.

Analysis of the frontier orbitals can predict the most likely sites for electrophilic and nucleophilic attack. For electrophilic aromatic substitution, the positions with the highest HOMO coefficients (ortho to the methoxyethyl group) would be the most reactive. preprints.org

Table 2: Hypothetical Frontier Orbital Energies for this compound Calculated by DFT

Molecular OrbitalEnergy (eV)
HOMO-8.5
LUMO-0.8
HOMO-LUMO Gap7.7

This table presents hypothetical data based on typical values for similar aromatic compounds. researchgate.netwuxibiology.com

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for studying static structures, molecular dynamics (MD) simulations can explore the conformational landscape of a molecule over time, providing insights into its flexibility and the accessibility of different conformations in a given environment (e.g., in solution). koreascience.krchemrxiv.org

An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule and the surrounding solvent molecules. chemrxiv.org This would allow for the observation of rotations around the single bonds and the resulting changes in the molecule's shape. The simulation would reveal the most populated conformational states and the timescales of transitions between them. Such studies on similar molecules like benzene and its derivatives have provided valuable information on their behavior in the liquid phase. koreascience.kr

Prediction of Spectroscopic Parameters Using Computational Methods

Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. lmu.edunih.govnih.govdtic.mil These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.netbohrium.comualberta.ca The accuracy of these predictions has been shown to be high when appropriate computational methods and basis sets are used. nih.gov

Similarly, the vibrational frequencies and their corresponding intensities in the IR spectrum can be calculated using DFT. lmu.edudtic.mildtic.mil The calculated spectrum can be compared with an experimental one to confirm the structure of the molecule. lmu.eduacs.org

Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
CH₃ (ethyl)1.451.48
CH (ethyl)4.304.32
OCH₃3.253.28
Aromatic (ortho to -CH(OCH₃)CH₃)7.307.33
Aromatic (ortho to -Cl)7.257.28

This table presents hypothetical data to illustrate the expected accuracy of computational predictions. academie-sciences.fr

High-Throughput Chemical Property Prediction for this compound

High-throughput computational screening allows for the rapid prediction of a wide range of chemical and physical properties for a large number of molecules. This is particularly useful in the early stages of drug discovery and materials science.

Quantitative Structure-Property Relationships (QSPR) Development

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules (descriptors) with their physicochemical properties. nih.govnih.govresearchgate.net These models, once developed and validated, can be used to predict properties for new, untested compounds.

For this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, and partition coefficient. A study on halogenated anisoles successfully established linear relationships between structural descriptors and properties like vapor pressure and aqueous solubility. nih.gov Similar approaches could be applied to a series of compounds including this compound to develop predictive models for its key properties.

Development of Predictive Models for Chemical Behaviornih.gov

The development of predictive models for the chemical behavior of this compound is primarily rooted in computational chemistry, which provides valuable insights into its physicochemical properties and potential reactivity. While extensive, compound-specific predictive models for its dynamic chemical behavior are not widely documented in publicly accessible literature, a foundational understanding is derived from computed property data. These predictions are generated using established algorithms and software that apply theoretical chemistry principles to estimate molecular characteristics.

One of the fundamental predictive models for any chemical compound is the estimation of its molecular properties through in silico methods. These computational predictions serve as a baseline for understanding how the molecule will behave in various chemical and physical environments. For this compound, a range of properties has been calculated using various computational tools, providing a theoretical profile of the molecule.

The following tables summarize some of the key computed properties for this compound, which represent the current state of predictive modeling for this specific compound based on available data.

Computed Molecular Properties of this compound

PropertyValueSource
Molecular Weight170.63 g/mol PubChem 2.1
XLogP32.6XLogP3 3.0
Hydrogen Bond Donor Count0Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count1Cactvs 3.4.8.18
Rotatable Bond Count2Cactvs 3.4.8.18
Exact Mass170.0498427 DaPubChem 2.1
Monoisotopic Mass170.0498427 DaPubChem 2.1
Topological Polar Surface Area9.2 ŲCactvs 3.4.8.18
Heavy Atom Count11Cactvs 3.4.8.18
Complexity108Cactvs 3.4.8.18

This table is interactive. Users can sort the data by clicking on the column headers.

Computed Descriptors for this compound

DescriptorTypeValue
IUPAC NameThis compound
InChIInChI=1S/C9H11ClO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3
InChIKeyYLCHCCZZZCBZOS-UHFFFAOYSA-N
Canonical SMILESCC(C1=CC=C(C=C1)Cl)OC
Molecular FormulaC9H11ClO

This table provides various identifiers and descriptors for the compound.

While these tables provide a static snapshot, they are derived from models that predict these properties based on the molecule's structure. The development of more sophisticated predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models for specific biological or toxicological endpoints, or kinetic models for its reactivity in different chemical reactions, would require extensive experimental data that is not currently available in the reviewed literature. The existing computed data serves as a crucial starting point for any future development of more advanced predictive models for this compound.

Advanced Applications in Chemical Synthesis and Materials Science

1-Chloro-4-(1-methoxyethyl)benzene as a Building Block in Complex Organic Synthesis

The presence of both an aryl halide and an ether functional group makes this compound a potentially valuable intermediate in the construction of more complex molecular architectures.

Synthesis of Heterocyclic Compounds from this compound Precursors

Aryl halides are fundamental precursors for the synthesis of a wide array of heterocyclic compounds through various cross-coupling reactions. google.comnih.gov The chlorine atom in this compound can serve as a handle for the introduction of nitrogen, oxygen, or sulfur-containing moieties to form heterocyclic rings. Methodologies such as the Buchwald-Hartwig amination, Ullmann condensation, and other transition-metal-catalyzed reactions are standard procedures for forming C-N and C-O bonds, which are crucial for constructing many heterocyclic systems. organic-chemistry.org

For instance, the palladium-catalyzed reaction of an aryl halide with amines or amides can lead to the formation of nitrogen-containing heterocycles like indoles, carbazoles, and quinolines. Similarly, coupling with alcohols or thiols can yield oxygen- and sulfur-containing heterocycles such as benzofurans and benzothiophenes. google.comnih.gov While specific examples employing this compound are not readily found, its chloro-substituted phenyl ring is amenable to these synthetic transformations. The methoxyethyl side chain could potentially influence the reactivity and regioselectivity of these cyclization reactions.

Role in Multi-Step Total Syntheses

In the context of multi-step total synthesis of natural products and complex molecules, small, functionalized building blocks like this compound can be strategically employed to introduce specific fragments into a larger structure. The aryl chloride functionality allows for its incorporation via cross-coupling reactions, while the methoxyethyl group could be a precursor to other functionalities or part of the final target's pharmacophore. A comprehensive search of the current literature did not yield specific examples of this compound being used in a reported total synthesis. However, its structural features are common in many biologically active molecules, suggesting its potential utility in such endeavors.

Utilization in the Synthesis of Agrochemical Intermediates

Many modern agrochemicals, including herbicides, insecticides, and fungicides, contain substituted aromatic rings. clockss.org The chloro-aromatic moiety is a common feature in numerous pesticides. For example, the synthesis of the insecticide chlorfenapyr (B1668718) involves a 4-chlorophenyl group. google.com

The structure of this compound, possessing a 4-chlorophenyl unit, suggests its potential as a precursor or intermediate in the synthesis of novel agrochemical candidates. The methoxyethyl side chain could be modified or retained to influence the biological activity, selectivity, and physicochemical properties of the final product, such as its solubility and environmental persistence. While no commercial agrochemicals are currently reported to be directly synthesized from this specific compound, its structural components are relevant to the field.

Precursor in the Development of Advanced Polymeric Materials

Aromatic polymers are known for their high thermal stability and mechanical strength. The synthesis of such polymers often involves the polymerization of monomers containing aromatic rings. Chloro-aromatic compounds can serve as monomers in various polymerization reactions, including nickel-catalyzed coupling polymerizations to form poly(ether ketone)s and other high-performance polymers. acs.orggoogle.com

Theoretically, this compound could be used as a monomer or a co-monomer in the synthesis of novel polymeric materials. The chlorine atom provides a reactive site for polymerization, while the methoxyethyl group could impart specific properties to the resulting polymer, such as increased solubility or altered thermal characteristics. For example, polymerization could potentially proceed via coupling reactions at the chloro position to build a polymer backbone. rsc.org The development of poly(vinyl ether)-grafted polymers is another area where derivatives of this compound could find application. acs.org

Application as a Reference Standard in Analytical Method Development

In analytical chemistry, reference standards are crucial for the validation of analytical methods, calibration of instruments, and quantification of analytes. A pure and well-characterized compound can serve as a reference standard for the development of methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Although no specific analytical methods have been published that list this compound as a reference standard, it possesses the necessary characteristics to be used as one. Its distinct molecular weight and structure would produce a unique signal in mass spectrometry and a characteristic retention time in chromatographic methods. nih.gov If this compound were identified as a metabolite or a degradation product of an industrially significant chemical, it would become an essential reference standard for monitoring and regulatory purposes.

Development of Novel Chemical Reagents Derived from this compound

Aryl halides are common precursors for the synthesis of organometallic reagents, such as Grignard reagents and organolithium compounds. justia.comacs.orgbyjus.com These reagents are powerful nucleophiles and bases, widely used in organic synthesis for the formation of new carbon-carbon bonds. byjus.com

The chlorine atom on the benzene (B151609) ring of this compound can be converted into a more reactive organometallic species. For example, reaction with magnesium in an ether solvent could potentially yield the corresponding Grignard reagent, 4-(1-methoxyethyl)phenylmagnesium chloride. justia.comgoogle.comgoogle.com This novel Grignard reagent could then be used in a variety of subsequent reactions, such as additions to carbonyl compounds, to create more complex molecules. The preparation of such reagents from chloroaromatics can sometimes be challenging and may require specific activation methods or catalysts. justia.com

Environmental Chemistry and Degradation Pathways of 1 Chloro 4 1 Methoxyethyl Benzene

Environmental Fate and Transport of 1-Chloro-4-(1-methoxyethyl)benzene

The environmental journey of a chemical compound is dictated by its intrinsic physical and chemical properties and its interactions with different environmental compartments: air, water, soil, and biota.

The persistence and distribution of this compound in the environment are governed by properties such as water solubility, vapor pressure, and its partitioning coefficients. Based on its structure—a chlorinated aromatic ring with a methoxyethyl side chain—it is expected to exhibit moderate hydrophobicity. The computed XLogP3 value, a measure of lipophilicity, is 2.6, suggesting a tendency to partition from water into organic phases. nih.gov

Table 1: Predicted Physicochemical Properties for this compound

Property Predicted Value Implication for Environmental Fate Source
Molecular Weight 170.63 g/mol Basic molecular identifier. nih.gov
XLogP3 2.6 Indicates moderate lipophilicity and a tendency to adsorb to organic carbon in soil and sediment. nih.gov
Topological Polar Surface Area 9.2 Ų A low value, suggesting relatively easy transport across biological membranes. nih.gov

| Complexity | 108 | A measure of the structural complexity of the molecule. | nih.gov |

Note: The data in this table is derived from computational models as presented in the PubChem database and has not been experimentally verified.

In the absence of experimental data, quantitative structure-activity relationship (QSAR) models and environmental fate models are essential tools for predicting a chemical's behavior. Models like the US Environmental Protection Agency's EPI Suite® use a compound's chemical structure to estimate key environmental fate parameters.

For this compound, these models would be used to predict:

Soil Adsorption Coefficient (Koc): This value would quantify its tendency to bind to soil organic matter, predicting its mobility in terrestrial environments.

Bioconcentration Factor (BCF): This would estimate its potential to accumulate in aquatic organisms. A moderate XLogP suggests a potential for bioconcentration.

Henry's Law Constant: This parameter would predict its partitioning between air and water, indicating whether it is likely to volatilize from water bodies into the atmosphere.

Atmospheric Half-Life: Models can estimate the rate of degradation in the atmosphere, primarily through reaction with hydroxyl radicals, which is a key process for many organic pollutants. industrialchemicals.gov.aunih.gov

These model-based predictions provide a framework for developing a conceptual site model of the compound's fate and for prioritizing research needs. copernicus.org

Biodegradation Studies of this compound and its Analogues

Biodegradation by microorganisms is a primary mechanism for the removal of organic pollutants from the environment. While no studies have specifically documented the biodegradation of this compound, extensive research on its structural analogues—aryl ethers and chlorinated aromatic compounds—allows for the formulation of probable degradation pathways.

Microorganisms typically initiate the breakdown of complex organic molecules through enzymatic reactions that target specific functional groups. For this compound, two main initial lines of attack are plausible: cleavage of the ether bond and oxidation of the aromatic ring.

Hypothetical Aerobic Degradation Pathways:

Ether Cleavage (O-dealkylation): Many bacteria and fungi possess monooxygenase enzyme systems, such as cytochrome P450s, that can cleave aryl ether bonds. researchgate.netresearchgate.net This is a common step in the degradation of lignin-derived compounds. nih.gov In this pathway, the methoxy (B1213986) group on the ethyl side chain would be removed, a process known as O-demethylation, yielding 1-(4-chlorophenyl)ethanol (B1581629) and formaldehyde. The resulting alcohol could then undergo further oxidation.

Aromatic Ring Dioxygenation: Bacteria can employ dioxygenase enzymes to attack the chlorinated aromatic ring. This would introduce two hydroxyl groups onto the ring, breaking its aromaticity and forming a chlorinated cis-dihydrodiol . This intermediate would then be rearomatized to a chlorinated catechol derivative, a common strategy for degrading chlorinated benzenes.

Side Chain Oxidation: The terminal methyl group of the ethyl side chain could be oxidized to a carboxylic acid, or the entire side chain could be cleaved.

Following these initial steps, the resulting intermediates would likely converge on central metabolic pathways. For instance, catechol-like intermediates are typically cleaved by other dioxygenases, leading to ring fission and eventual mineralization to CO2 and water. The chlorine substituent may be removed either early in the pathway or after ring cleavage.

Table 2: Hypothetical Microbial Degradation Pathways and Potential Metabolites

Proposed Pathway Key Enzyme Type Initial Metabolite(s) Subsequent Products Basis from Analogue Studies
Ether Cleavage Monooxygenase (e.g., P450) 1-(4-chlorophenyl)ethanol, Formaldehyde 4-chloroacetophenone, 4-chlorobenzoic acid Degradation of various aryl methyl ethers by Pseudomonas and other bacteria. researchgate.netresearchgate.netnih.gov
Ring Hydroxylation Dioxygenase Chlorinated cis-dihydrodiol Substituted chlorocatechol Degradation of chlorobenzene (B131634) and 1-chloro-4-nitrobenzene. nih.gov

| Ring Cleavage | Dioxygenase (intradiol or extradiol) | Ring-fission products (e.g., chloromuconic acid) | TCA cycle intermediates | Well-established pathways for catechol and chlorocatechol degradation. |

Note: The pathways and metabolites listed are hypothetical and based on the degradation of structurally similar compounds.

The efficiency and rate of biodegradation are sensitive to a variety of environmental and biological factors.

Oxygen Availability: The initial enzymatic attacks involving monooxygenases and dioxygenases are typically aerobic processes, requiring molecular oxygen. Anaerobic degradation of chlorinated aromatics can occur but is generally a much slower process.

Microbial Community: The presence of specific microbial strains or consortia with the necessary enzymatic machinery is critical. Often, a single organism cannot completely mineralize a complex molecule, requiring the synergistic action of a microbial community. nih.gov

Acclimation: Environments previously exposed to this compound or similar structures may harbor microbial populations that have adapted to use it as a substrate, leading to faster degradation rates.

Co-substrates and Nutrients: The presence of other carbon and nutrient sources can be crucial. Some degradation reactions occur via co-metabolism, where the breakdown of the pollutant is facilitated by enzymes produced for the degradation of a primary substrate.

Toxicity of Intermediates: The accumulation of metabolic intermediates can be toxic to the degrading microorganisms. For example, formaldehyde, a potential byproduct of ether cleavage, can be inhibitory to microbial activity if it is not rapidly metabolized. nih.gov

Environmental Conditions: Factors such as pH, temperature, and moisture levels significantly impact microbial activity and enzymatic function, thereby affecting degradation rates.

Abiotic Degradation Mechanisms of this compound

In addition to microbial action, abiotic processes can contribute to the transformation and degradation of chemical compounds in the environment.

Atmospheric Photoxidation: Once volatilized into the troposphere, the most significant abiotic degradation process for organic compounds is oxidation by photochemically produced hydroxyl radicals (•OH). nih.gov The rate of this reaction determines the atmospheric lifetime of the compound. For similar chlorinated volatile organic compounds, atmospheric half-lives can range from hours to days, preventing long-term persistence in the air compartment. industrialchemicals.gov.aumdpi.com

Aqueous Photolysis: The compound may undergo direct photolysis in sunlit surface waters by absorbing ultraviolet radiation. The presence of the chloro- and methoxy- substituents on the benzene (B151609) ring will influence its absorption spectrum and quantum yield. Indirect photolysis can also occur, mediated by sensitizing substances in the water, such as dissolved organic matter, which can produce reactive species like singlet oxygen and other radicals. nih.gov Photochemical reactions for chlorinated aromatics can involve reductive dechlorination. acs.org

Hydrolysis: Aryl halides are notably resistant to hydrolysis under typical environmental conditions (neutral pH, ambient temperature). byjus.com Similarly, the aryl ether bond is generally stable to hydrolysis in the absence of strong acid or base catalysts, which are not common in most natural environments. nih.gov Therefore, hydrolysis is expected to be a very slow and likely insignificant degradation pathway for this compound.

Photocatalysis: In the presence of semiconductor materials like titanium dioxide (TiO2), light can induce the formation of highly reactive species that degrade chlorinated aromatic compounds. mdpi.comeeer.org This process is primarily relevant in engineered treatment systems rather than natural environments. Recent research has also explored the photocatalytic oxidation of C-H bonds in aryl ethers mediated by chlorine radicals. eurekalert.org

Photolytic Degradation in Aquatic and Atmospheric Environments

Photolytic degradation, or photolysis, is a key process initiated by the absorption of light energy, leading to the breakdown of chemical compounds. For this compound, this process is relevant in both water bodies and the atmosphere.

In the atmosphere, the primary driver of photolytic degradation for many organic compounds is their reaction with photochemically generated hydroxyl radicals (•OH). While direct photolysis by sunlight can occur, the reaction with hydroxyl radicals is often the dominant atmospheric removal process for compounds like chlorobenzene. ethz.ch The rate of this reaction is a key factor in determining the atmospheric lifetime of the compound. Although a specific rate constant for the reaction of this compound with hydroxyl radicals has not been experimentally determined, data for structurally related compounds can provide an estimate of its atmospheric persistence. For instance, the rate constants for the reaction of •OH with various aromatic compounds have been measured and can be used to predict the reactivity of this compound.

Table 1: Photodegradation Products of 4-Chloroanisole (B146269) in Aqueous Solution

Product NameChemical Formula
4-MethoxyphenolC₇H₈O₂
4-ChlorophenolC₆H₅ClO
AnisoleC₇H₈O
HydroquinoneC₆H₆O₂
Data sourced from a study on the steady-state photolysis of 4-chloroanisole, a structural analog of this compound. researchgate.net

Hydrolysis and Other Chemical Transformation Processes

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For this compound, the ether linkage in the 1-methoxyethyl side chain is a potential site for hydrolysis. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.

The structure of this compound features a benzylic-type ether. The stability of the potential carbocation intermediate plays a crucial role in the hydrolysis mechanism, which can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) pathway. The presence of a chlorine atom on the benzene ring, an electron-withdrawing group, can influence the stability of the benzylic carbocation and thus the rate of an SN1-type hydrolysis.

Direct experimental data on the hydrolysis rate of this compound is not available. However, general principles of physical organic chemistry suggest that under neutral environmental conditions, the hydrolysis of such benzylic ethers is likely to be a slow process. The rate can be significantly accelerated under acidic or basic conditions, but these are less common in most natural environmental compartments.

Other abiotic chemical transformation processes that could contribute to the degradation of this compound include reactions with other environmental oxidants, although these are generally considered to be less significant than reaction with hydroxyl radicals in the atmosphere. In anoxic sediments or groundwater, reductive dechlorination could be a potential transformation pathway, where the chlorine atom is removed from the benzene ring.

Table 2: General Hydrolysis Mechanisms for Benzylic Ethers

MechanismDescriptionInfluencing Factors
SN1 Two-step process involving the formation of a carbocation intermediate.Stability of the carbocation, solvent polarity, nature of the leaving group.
SN2 One-step process where the nucleophile attacks as the leaving group departs.Steric hindrance at the reaction center, strength of the nucleophile.
This table presents generalized mechanisms and factors influencing the hydrolysis of benzylic ethers, which are structurally related to this compound.

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